A Technical Guide to Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic Acid (Boc-Dap(Fmoc)-OH)
A Technical Guide to Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic Acid (Boc-Dap(Fmoc)-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties and applications of Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid, commonly referred to as Boc-Dap(Fmoc)-OH. This derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid is a valuable building block in peptide synthesis and drug discovery. Its unique orthogonal protection scheme, with the acid-labile Boc group on the α-amine and the base-labile Fmoc group on the β-amine, allows for selective deprotection and functionalization, making it a versatile tool for creating modified peptides with enhanced biological activity and stability.[1][2]
Core Properties and Specifications
Boc-Dap(Fmoc)-OH is a white to off-white solid powder or crystalline substance.[3][4] Its chemical structure and key identifiers are fundamental to its application in chemical synthesis.
| Property | Value |
| Chemical Name | Nα-tert-butoxycarbonyl-Nβ-(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid |
| Synonyms | Boc-Dap(Fmoc)-OH, Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid, Boc-3-(Fmoc-amino)-L-alanine[5][6] |
| CAS Number | 122235-70-5 |
| Molecular Formula | C₂₃H₂₆N₂O₆[3][7][8] |
| Molecular Weight | 426.46 g/mol [3][7] |
| Appearance | White to off-white solid[3] |
| Purity (HPLC) | ≥98.0%[6] |
| Melting Point | 81-89 °C (decomposes)[3] |
| Solubility | Soluble in dimethylformamide (DMF)[3][9] |
| Optical Activity | Consistent with structure[3] |
Storage and Safety
Proper handling and storage of Boc-Dap(Fmoc)-OH are crucial to maintain its integrity and ensure laboratory safety.
| Aspect | Recommendation |
| Storage Temperature | 2-8°C[3][10] or Room Temperature[11], Sealed in a dry, dark place[12] |
| Personal Protective | Eyeshields, gloves, and a dust mask (type N95, US) are recommended.[10] |
| Storage Class | 11 - Combustible Solids[10] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-Dap(Fmoc)-OH is in solid-phase peptide synthesis (SPPS), where it serves as a versatile building block for introducing a functionalizable side chain.[1][6] The orthogonal protecting groups allow for the selective removal of the Fmoc group on the side chain while the Boc-protected N-terminus remains intact, enabling site-specific modifications such as:
-
Peptide Cyclization: Formation of lactam bridges to create cyclic peptides with improved stability and receptor affinity.[13][14]
-
Branched Peptides: Synthesis of branched or dendrimeric peptides for multivalent ligand presentation or drug delivery applications.[13]
-
Conjugation: Attachment of various molecules, such as labels or cytotoxic drugs.[1]
Experimental Protocol: Incorporation of Boc-Dap(Fmoc)-OH in Boc-SPPS
The following is a generalized protocol for the manual incorporation of a Boc-Dap(Fmoc)-OH residue into a peptide chain using Boc-based solid-phase peptide synthesis.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide) with the preceding amino acid already coupled and the N-terminal Boc group removed.[1]
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[1]
2. Boc Deprotection:
-
Wash the resin with DCM (3x).[1]
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, then drain.[1]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5x), followed by isopropanol (IPA) (2x), and then DCM (3x) to remove residual acid.[1]
-
Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[1]
-
Wash the resin with DCM (3x).[1]
3. Coupling of Boc-Dap(Fmoc)-OH:
-
In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3 equivalents relative to resin loading), a coupling agent like HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[2]
-
Pre-activate the mixture by adding DIEA (6 equivalents) and allowing it to react for 2-5 minutes.[2]
-
Add the activated amino acid solution to the resin-containing reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[2]
4. Monitoring the Coupling Reaction:
-
Perform a qualitative test, such as the Kaiser (ninhydrin) test, to monitor the reaction's completion.[1][2] A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) suggests that the coupling step should be repeated.[2]
5. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.
This cycle is repeated for each subsequent amino acid to be added to the peptide chain.[1]
Visualizing the Workflow
The following diagram illustrates the key stages in the incorporation of Boc-Dap(Fmoc)-OH during solid-phase peptide synthesis.
Signaling Pathways and Logical Relationships
The utility of Boc-Dap(Fmoc)-OH lies in the orthogonal nature of its protecting groups, which allows for a branched synthetic pathway. This logical relationship is visualized below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC-DAP(FMOC)-OH | 122235-70-5 [chemicalbook.com]
- 4. Boc-Dap(Fmoc)-OH, ≥98.0% (HPLC) 122235-70-5 India [ottokemi.com]
- 5. chempep.com [chempep.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. BOC-DAP(FMOC)-OH Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0 [sigmaaldrich.com]
- 11. shop.bachem.com [shop.bachem.com]
- 12. 162558-25-0|Fmoc-Dap(Boc)-OH|BLD Pharm [bldpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
